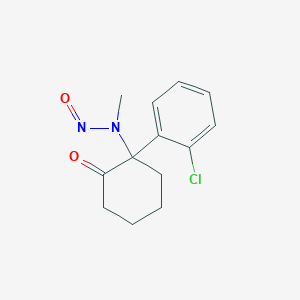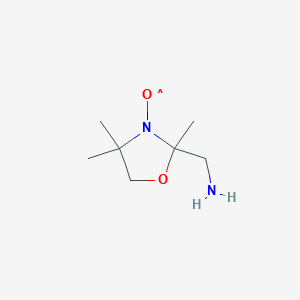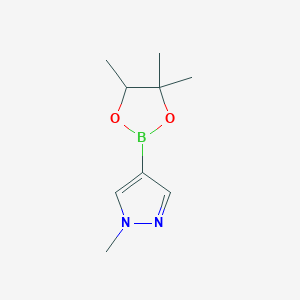![molecular formula C13H16N2 B13412730 5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)
5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole, also known as dexmedetomidine, is a highly potent and selective α2-adrenergic agonist. It is widely used in clinical settings for its sedative and analgesic properties. This compound is particularly valued for its ability to reduce anxiety and tension without causing respiratory depression .
准备方法
Synthetic Routes and Reaction Conditions
Dexmedetomidine can be synthesized through several methods. One common approach involves the resolution of racemic medetomidine using enantiomerically pure (+)-tartaric acid. The diastereomeric salts formed are separated by fractional crystallization in ethanol . Another method involves the addition of substituted arylmagnesium bromide to the methyl ester of 4-imidazolecarboxylic acid, followed by the addition of methylmagnesium bromide to the formed ketone .
Industrial Production Methods
Industrial production of dexmedetomidine typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product meets stringent pharmaceutical standards .
化学反应分析
Types of Reactions
Dexmedetomidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Dexmedetomidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Widely used as a sedative and analgesic in clinical settings.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
Dexmedetomidine exerts its effects by activating central pre- and postsynaptic α2-receptors in the locus coeruleus. This activation induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative. The compound is rapidly distributed and mainly metabolized hepatically into inactive metabolites by glucuronidation and hydroxylation .
相似化合物的比较
Similar Compounds
Medetomidine: A racemic mixture of dexmedetomidine and its enantiomer.
Clonidine: Another α2-adrenergic agonist with similar sedative properties.
Atipamezole: An α2-adrenergic antagonist used to reverse the effects of dexmedetomidine.
Uniqueness
Dexmedetomidine is unique due to its high selectivity for α2-receptors and its ability to provide sedation without causing respiratory depression. This makes it particularly valuable in clinical settings where patient safety is paramount .
属性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C13H16N2/c1-10-4-3-5-12(11(10)2)6-7-13-8-14-9-15-13/h3-5,8-9H,6-7H2,1-2H3,(H,14,15) |
InChI 键 |
AQBAIJHQKZIPCL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)CCC2=CN=CN2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Propenoic acid, 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13412663.png)
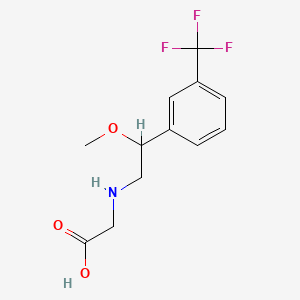
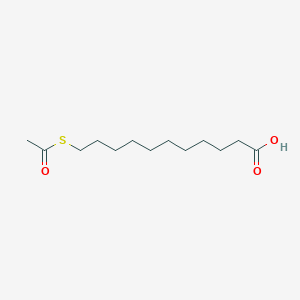
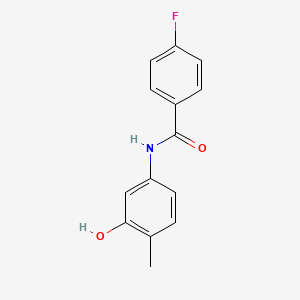
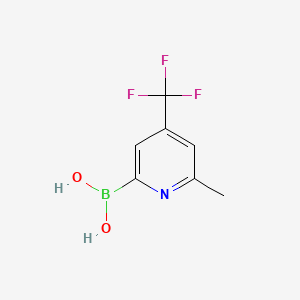
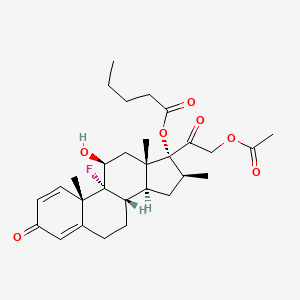
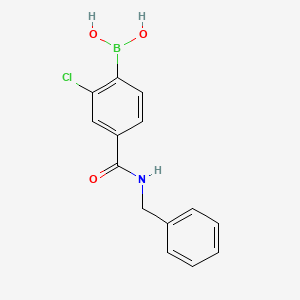
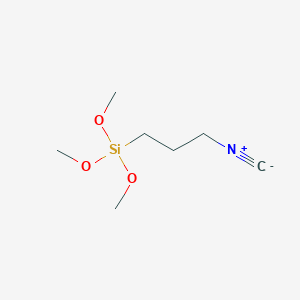
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
